molecular formula C12H14Cl2O3 B4780432 ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate

ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate

Cat. No.: B4780432
M. Wt: 277.14 g/mol
InChI Key: CVXFVBGOGGACSM-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate is an organic compound with the molecular formula C12H14Cl2O3 It is a derivative of phenoxyacetic acid and is characterized by the presence of two chlorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2,3-dichlorophenoxy)-2-methylprop

Properties

IUPAC Name

ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O3/c1-4-16-11(15)12(2,3)17-9-7-5-6-8(13)10(9)14/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXFVBGOGGACSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium hydroxide-mediated reaction of ethyl 2-bromo-2-methylpropanoate with 2,3-dichlorophenol provided ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate. After reduction to the corresponding aldehyde with diisobutylaluminum hydride, reductive amination with 2-aminoethanol provided the requisite 2-aminoethanol derivative.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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